molecular formula C12H8O4 B6241809 5-(4-formylphenyl)furan-2-carboxylic acid CAS No. 400744-65-2

5-(4-formylphenyl)furan-2-carboxylic acid

Cat. No. B6241809
CAS RN: 400744-65-2
M. Wt: 216.2
InChI Key:
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Description

5-(4-formylphenyl)furan-2-carboxylic acid, also known as 5-FFCA, is a naturally occurring organic compound belonging to the class of furan-2-carboxylic acids. It is a colorless, crystalline solid with a molecular formula of C9H7O3 and a molecular weight of 167.15 g/mol. 5-FFCA has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Scientific Research Applications

5-(4-formylphenyl)furan-2-carboxylic acid has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral properties. In addition, 5-(4-formylphenyl)furan-2-carboxylic acid has been studied for its potential role in cancer treatment, as it has been shown to have anti-tumor effects and to induce cell death in certain types of cancer cells. 5-(4-formylphenyl)furan-2-carboxylic acid has also been studied for its potential role in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 5-(4-formylphenyl)furan-2-carboxylic acid is not yet known. However, it is believed that 5-(4-formylphenyl)furan-2-carboxylic acid acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and the production of pro-inflammatory molecules. In addition, 5-(4-formylphenyl)furan-2-carboxylic acid has been shown to induce cell death in certain types of cancer cells by activating a specific type of cell death called apoptosis.
Biochemical and Physiological Effects
5-(4-formylphenyl)furan-2-carboxylic acid has been shown to have anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral properties. In addition, 5-(4-formylphenyl)furan-2-carboxylic acid has been shown to have anti-tumor effects and to induce cell death in certain types of cancer cells. In animal studies, 5-(4-formylphenyl)furan-2-carboxylic acid has been shown to reduce inflammation, improve wound healing, and reduce the levels of certain pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-formylphenyl)furan-2-carboxylic acid in lab experiments is that it is a naturally occurring compound, so it is readily available and relatively inexpensive. In addition, 5-(4-formylphenyl)furan-2-carboxylic acid is relatively easy to synthesize and can be used in a variety of experiments. However, the exact mechanism of action of 5-(4-formylphenyl)furan-2-carboxylic acid is not yet fully understood, so further research is needed to understand its full potential.

Future Directions

Future research should focus on further elucidating the mechanism of action of 5-(4-formylphenyl)furan-2-carboxylic acid and its potential applications in the fields of medicine, pharmacology, and biochemistry. In particular, further research should focus on the potential role of 5-(4-formylphenyl)furan-2-carboxylic acid in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research should focus on the potential role of 5-(4-formylphenyl)furan-2-carboxylic acid in the treatment of cancer, as well as its potential anti-inflammatory and anti-oxidant properties. Finally, further research should focus on the potential applications of 5-(4-formylphenyl)furan-2-carboxylic acid in the fields of food science and agriculture, as it has been shown to have anti-bacterial and anti-viral properties.

Synthesis Methods

5-(4-formylphenyl)furan-2-carboxylic acid is typically synthesized through a three-step process involving the reaction of 4-formylphenol with ethyl acetoacetate in the presence of sodium ethoxide, followed by the addition of hydrochloric acid and finally the addition of sodium bicarbonate. This method of synthesis yields a product with a purity of 95-97%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-formylphenyl)furan-2-carboxylic acid involves the synthesis of 4-formylphenylacetic acid, which is then converted to 5-(4-formylphenyl)furan-2-carboxylic acid through a series of reactions.", "Starting Materials": [ "Benzene", "Ethyl acetoacetate", "Sodium ethoxide", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Sulfuric acid", "Sodium nitrite", "Copper sulfate", "Sodium carbonate", "4-Aminophenol", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium dithionite", "Furan-2-carboxylic acid" ], "Reaction": [ "Bromination of benzene to form bromobenzene", "Alkylation of ethyl acetoacetate with bromobenzene using sodium ethoxide as a base to form 4-phenyl-3-buten-2-one", "Reduction of 4-phenyl-3-buten-2-one with sodium borohydride to form 4-phenyl-3-butanol", "Oxidation of 4-phenyl-3-butanol with sodium hydroxide and sulfuric acid to form 4-formylphenylacetic acid", "Diazotization of 4-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt", "Coupling of diazonium salt with 4-formylphenylacetic acid in the presence of copper sulfate and sodium carbonate to form 5-(4-formylphenyl)azo-4-formylphenylacetic acid", "Reduction of 5-(4-formylphenyl)azo-4-formylphenylacetic acid with sodium dithionite to form 5-(4-formylphenyl)furan-2-carboxylic acid" ] }

CAS RN

400744-65-2

Product Name

5-(4-formylphenyl)furan-2-carboxylic acid

Molecular Formula

C12H8O4

Molecular Weight

216.2

Purity

0

Origin of Product

United States

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